molecular formula C15H19NO2 B15306900 Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B15306900
M. Wt: 245.32 g/mol
InChI Key: XCXXWJOOPLRARY-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.1]heptanes, including Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of reducing agents under controlled conditions to yield the desired bicyclic structure. The reaction mechanism, scope, and scalability of this transformation have been extensively studied to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction techniques. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced catalytic methods and continuous flow reactors could be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can further modify the bicyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-2-18-13(17)15-8-14(9-15,10-16-11-15)12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3

InChI Key

XCXXWJOOPLRARY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3

Origin of Product

United States

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